

Elucidation of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)methanesulfonyl chloride

Cat. No.: B1271417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral analysis of **(2-Chlorophenyl)methanesulfonyl chloride**. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Physical Properties

(2-Chlorophenyl)methanesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	77421-13-7	[1][2]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[1]
Molecular Weight	225.09 g/mol	[1]
Melting Point	60 °C	[3]
Boiling Point	321.2 °C at 760 mmHg	[3]
Density	1.499 g/cm ³	[3]
Appearance	White to off-white solid	
Solubility	Soluble in most organic solvents	[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(2-Chlorophenyl)methanesulfonyl chloride** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for the preparation of aryl-methanesulfonyl chlorides. The most common approach involves the chlorination of the corresponding sulfonic acid or its salt. A potential synthetic pathway is outlined below.

Postulated Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chlorotoluene.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for **(2-Chlorophenyl)methanesulfonyl chloride**.

Experimental Protocol (Hypothetical)

Step 1: Sulfonation of 2-Chlorotoluene

- To a stirred solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by pouring it onto ice.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chlorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2-Chlorophenyl)methanesulfonic acid

- Treat the crude (2-chlorophenyl)methanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).
- Heat the reaction mixture under reflux for several hours.
- After the reaction is complete, remove the excess chlorinating agent by distillation.
- The resulting crude **(2-Chlorophenyl)methanesulfonyl chloride** can be purified by vacuum distillation or recrystallization.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for **(2-Chlorophenyl)methanesulfonyl chloride** are not publicly available. However, based on the known spectral data of analogous compounds, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene ($-\text{CH}_2-$) protons and a complex multiplet pattern for the four aromatic protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 5.0 - 5.5	Singlet	2H	-CH ₂ -SO ₂ Cl
~ 7.3 - 7.6	Multiplet	4H	Aromatic Protons

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the methylene carbon and six distinct peaks for the aromatic carbons (four protonated and two quaternary).

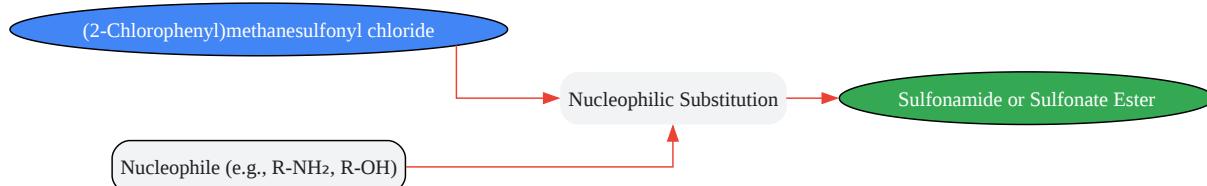
Chemical Shift (δ) ppm (Predicted)	Assignment
~ 60 - 70	-CH ₂ -SO ₂ Cl
~ 127 - 135	Aromatic Carbons

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Wavenumber (cm ⁻¹) (Predicted)	Functional Group
1370 - 1390	S=O Asymmetric Stretch
1170 - 1190	S=O Symmetric Stretch
3000 - 3100	C-H Aromatic Stretch
1450 - 1600	C=C Aromatic Stretch
750 - 780	C-Cl Stretch

Mass Spectrometry (MS)


Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak ([M]⁺) should be observable, along with characteristic fragment ions.

m/z (Predicted)	Fragment
224/226/228	$[M]^+$ (isotopic pattern for 2 Cl)
125/127	$[C_7H_6Cl]^+$
99	$[SO_2Cl]^+$

Reactivity and Applications in Drug Development

(2-Chlorophenyl)methanesulfonyl chloride is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity makes it a useful building block in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common moieties in bioactive molecules.

General Reaction Scheme

[Click to download full resolution via product page](#)

General reactivity of **(2-Chlorophenyl)methanesulfonyl chloride**.

The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and conformational preferences of the resulting sulfonamide or sulfonate ester, which can be exploited in rational drug design to achieve desired binding interactions with biological targets. While no specific signaling pathways have been directly associated with this compound, its role as a synthetic intermediate suggests its potential contribution to the development of drugs targeting a wide range of biological processes. The chloro-substituent is a common feature in many approved drugs, often contributing to improved metabolic stability and binding affinity.^[5]

In conclusion, **(2-Chlorophenyl)methanesulfonyl chloride** is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Chlorophenyl)methanesulfonyl chloride - Advanced Biochemicals [advancedbiochemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CAS#:77421-13-7 | (2-Chlorophenyl)-methanesulfonyl chloride | Chemsoc [chemsoc.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271417#2-chlorophenyl-methanesulfonyl-chloride-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com